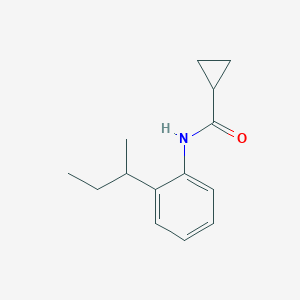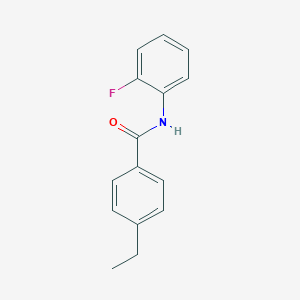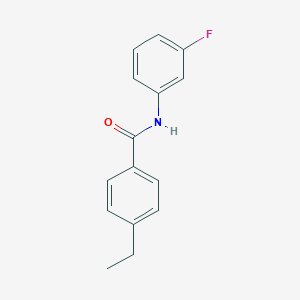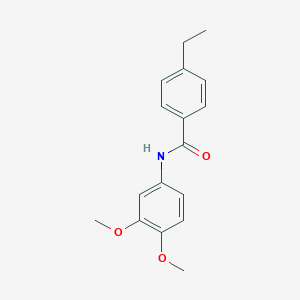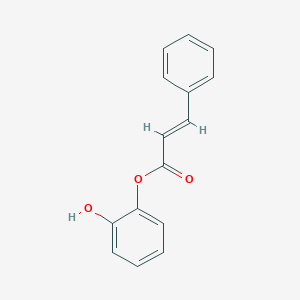
2-Hydroxyphenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyphenyl 3-phenylacrylate is a chemical compound with the molecular formula C16H12O3. It is also known as HPPA and is used in various scientific research applications.
Scientific Research Applications
2-Hydroxyphenyl 3-phenylacrylate has been used in various scientific research applications such as the development of new drugs and the study of biological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl 3-phenylacrylate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and proteins involved in biological processes. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-Hydroxyphenyl 3-phenylacrylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Hydroxyphenyl 3-phenylacrylate in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying biological processes and developing new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 2-Hydroxyphenyl 3-phenylacrylate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to better understand its mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of 2-Hydroxyphenyl 3-phenylacrylate involves the condensation reaction between 2-hydroxybenzaldehyde and phenylacetic acid. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The resulting product is then purified using recrystallization or column chromatography.
properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2-hydroxyphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O3/c16-13-8-4-5-9-14(13)18-15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ |
InChI Key |
SLVPCGNOZCPHJO-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




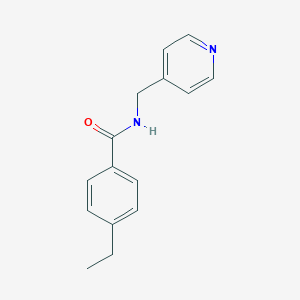
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
